molecular formula C14H15N5 B12670283 1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- CAS No. 59059-15-3

1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)-

Cat. No.: B12670283
CAS No.: 59059-15-3
M. Wt: 253.30 g/mol
InChI Key: PWRQUKLRIZMCIA-UHFFFAOYSA-N
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Description

1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- is a compound belonging to the purine family, characterized by a purine ring structure with an amine group at the 6th position and a N-(1-methyl-2-phenylethyl) substituent

Preparation Methods

The synthesis of 1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 1H-purin-6-amine with 1-methyl-2-phenylethyl halide under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents, forming various substituted purine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted purine derivatives.

Scientific Research Applications

1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential role in cellular processes, including DNA and RNA interactions, due to its structural similarity to nucleotides.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism or signaling pathways.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, that are involved in purine metabolism or signaling pathways. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- can be compared with other similar compounds, such as:

    1H-Purin-6-amine, N-methyl-: This compound has a simpler structure with a single methyl group at the amine position, making it less complex but also less versatile in its applications.

    6-Amino-1-methylpurine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    Adenine derivatives: These compounds share the purine ring structure but have different substituents, resulting in distinct properties and applications.

The uniqueness of 1H-Purin-6-amine, N-(1-methyl-2-phenylethyl)- lies in its specific substituent pattern, which imparts unique chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

59059-15-3

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

N-(1-phenylpropan-2-yl)-7H-purin-6-amine

InChI

InChI=1S/C14H15N5/c1-10(7-11-5-3-2-4-6-11)19-14-12-13(16-8-15-12)17-9-18-14/h2-6,8-10H,7H2,1H3,(H2,15,16,17,18,19)

InChI Key

PWRQUKLRIZMCIA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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